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Introduction
Quisinostat dihydrochloride (JNJ-26481585) is a potent, orally bioavailable, second-

generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class.

[1][2][3] It demonstrates high potency against Class I and II HDAC enzymes, playing a crucial

role in epigenetic regulation.[1][2] By inhibiting HDACs, Quisinostat leads to the accumulation

of acetylated histones and other non-histone proteins, resulting in the modulation of gene

expression, induction of cell cycle arrest, and apoptosis in cancer cells.[2][4] This technical

guide provides a comprehensive overview of Quisinostat dihydrochloride, summarizing its

mechanism of action, preclinical and clinical data, and detailed experimental protocols to

support its application in cancer research.

Mechanism of Action
Quisinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases, which

are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[4]

This inhibition leads to a state of hyperacetylation, which in turn results in a more open

chromatin structure, facilitating the transcription of various genes, including tumor suppressor

genes.[5]

The primary mechanism of action involves:
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Induction of Cell Cycle Arrest: Quisinostat has been shown to induce G0/G1 phase arrest in

cancer cells.[6][7] This is mediated through the upregulation of p21, a cyclin-dependent

kinase inhibitor, via the PI3K/AKT signaling pathway.[6][7]

Induction of Apoptosis: The compound triggers programmed cell death through both intrinsic

and extrinsic pathways. In hepatocellular carcinoma, it activates the JNK/c-jun/caspase-3

pathway.[6][7] In other cancers, it has been shown to upregulate pro-apoptotic factors like

BCL2L11, BIK, and BMF.[8]

Reversal of Epithelial to Mesenchymal Transition (EMT): Preclinical studies have indicated

that Quisinostat can amplify the expression of E-cadherin, which is often suppressed in

cancer, thereby reversing the EMT process associated with chemotherapy resistance.[9][10]

DNA Damage and Senescence: In urothelial carcinoma, Quisinostat has been observed to

induce DNA damage.[11] It can also promote cellular senescence through the upregulation

of microRNAs like miR-31.[5]

Signaling Pathways Affected by Quisinostat
The following diagrams illustrate the key signaling pathways modulated by Quisinostat in

cancer cells.
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Caption: Quisinostat-induced G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway.
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Caption: Quisinostat-induced apoptosis through the JNK/c-jun/caspase-3 signaling pathway.

Preclinical Data
Quisinostat has demonstrated potent antiproliferative activity across a broad range of cancer

cell lines and has shown significant antitumor efficacy in in vivo models.

In Vitro Potency
The half-maximal inhibitory concentration (IC50) values of Quisinostat against various HDAC

enzymes and cancer cell lines are summarized below.
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Target/Cell Line IC50 (nM) Reference

HDAC Enzymes (Cell-free

assay)

HDAC1 0.11 [12][13][14]

HDAC2 0.33 [12][14]

HDAC4 0.64 [12][14]

HDAC10 0.46 [12][14]

HDAC11 0.37 [12][14]

Cancer Cell Lines

Pediatric Preclinical Testing

Program (PPTP) Panel

(Median)

2.2 [1][15]

Lung, Breast, Colon, Prostate,

Brain, Ovarian (Range)
3.1 - 246 [12]

A549 (Lung Carcinoma, 48h) 82.4 [12]

A549 (Lung Carcinoma, 72h) 42.0 [12]

Glioblastoma Stem-like Cells

(GSCs) (Range)
50 - 100 [16]

Undifferentiated Pleomorphic

Sarcoma (UPS) (Range)
14.8 - 26.89 [17]

Leiomyosarcoma (LMS)

(Range)
5.82 - 31.32 [17]

Urothelial Carcinoma (UC)

(Range)
~10 - 40.9 [11]

In Vivo Efficacy
In preclinical xenograft models, Quisinostat has demonstrated significant tumor growth

inhibition.
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Cancer Model Dosing Regimen Outcome Reference

HCT116 Colon

Xenografts

10 mg/kg, i.p., daily

for 14 days

Strong inhibition of

tumor growth
[14]

Pediatric Solid Tumor

Xenografts

5 mg/kg, i.p., daily for

21 days

Significant differences

in EFS distribution in

64% of models

[1][15]

Pediatric Acute

Lymphoblastic

Leukemia (ALL)

Xenografts

2.5 mg/kg, i.p., daily

for 21 days

Significant differences

in EFS distribution in

50% of models; 2 CRs

[1][15]

Undifferentiated

Pleomorphic Sarcoma

(UPS) Xenografts

Not specified
Significantly reduced

tumor volume
[17]

UPS Xenografts (with

Doxorubicin)
Not specified

Further significant

reduction in tumor

volume

[17]

Clinical Data
Quisinostat has been evaluated in several clinical trials for both solid and hematological

malignancies.

Pharmacokinetics
Parameter Value Condition Reference

Time to Maximum

Concentration (tmax)
1 - 6 hours

Across all schedules

and doses
[18]

Half-life (t1/2) 8.8 hours (median)
12 mg dose, MWF

schedule
[18]

Cmax and AUC

Increased

proportionally with

dose

Day 1 and steady

state
[2][18][19][20]
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Phase I Study in Advanced Solid Tumors
A first-in-human Phase I study established the safety, tolerability, and recommended Phase II

dose of Quisinostat.

Parameter Finding Reference

Patients
92 patients with advanced

malignancies
[2][20]

Dosing Schedules
Continuous daily (2-12 mg)

and intermittent (6-19 mg)
[2][20]

Maximum Tolerated Dose

(MTD)

12 mg on a Monday,

Wednesday, Friday (MWF)

schedule

[2][19][20]

Dose-Limiting Toxicities (DLTs)

Cardiovascular (ventricular

tachycardia, ST/T-wave

abnormalities), fatigue,

abnormal liver function tests

[2][19][20]

Common Adverse Events
Fatigue, nausea, decreased

appetite, lethargy, vomiting
[2][19][20]

Efficacy

1 partial response (melanoma)

lasting 5 months; 8 stable

disease (4-10.5 months)

[2][19][20]

Pharmacodynamics

Increased acetylated histone

H3 and decreased Ki67 in

tumor and surrogate tissues

[2][19][20]

Phase II Study in Platinum-Resistant Ovarian Cancer
A Phase II trial evaluated Quisinostat in combination with paclitaxel and carboplatin.
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Parameter Finding Reference

Objective Response Rate

(ORR)
51.6% [9][10]

Median Duration of Response 5 months [9][10]

Median Progression-Free

Survival (PFS)
7 months [9][10]

Common Adverse Events Nausea, neutropenia [9][10]

Serious Adverse Events

(SAEs)

16.1% (mostly from

chemotherapy)
[9][10]

Phase II Study in Cutaneous T-Cell Lymphoma (CTCL)
A Phase II study investigated Quisinostat in patients with mycosis fungoides/Sézary syndrome.

Parameter Finding Reference

Patients 26 evaluable patients [3]

Dosing

8 mg or 12 mg on days 1, 3,

and 5 of each week in 21-day

cycles

[3]

Cutaneous Response Rate

(mSWAT)
24% (confirmed) [3]

Global Response Rate 8% [3]

Median Progression-Free

Survival (PFS)
5.1 months [3]

Common Drug-Related

Adverse Events

Nausea, diarrhea, asthenia,

hypertension,

thrombocytopenia, vomiting

[3]

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key experiments involving Quisinostat.

Cell Viability Assay (MTT/CCK-8)
This protocol outlines the general steps for assessing the effect of Quisinostat on cancer cell

proliferation.
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Preparation

Treatment

Assay

Data Analysis

1. Seed cells in 96-well plates

2. Incubate for 24 hours

3. Add varying concentrations of Quisinostat

4. Incubate for 48-72 hours

5. Add MTT or CCK-8 reagent

6. Incubate for 2-4 hours

7. Measure absorbance with a microplate reader

8. Calculate IC50 values

Click to download full resolution via product page

Caption: A typical workflow for a cell viability assay to determine the IC50 of Quisinostat.

Cell Seeding: Plate cells in 96-well plates at a density of approximately 4,000 cells per well

and allow them to adhere overnight.[6]
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Drug Treatment: Treat the cells with a range of concentrations of Quisinostat (e.g., 1.0 nM to

10 µM) for 48 to 72 hours.[1][12]

Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and

incubate for 2-4 hours.[6]

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for

CCK-8) using a microplate reader.[6]

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the

logarithm of the drug concentration.

Western Blot Analysis for Protein Expression
This protocol is used to detect changes in protein expression and acetylation status following

Quisinostat treatment.

Cell Lysis: Treat cells with Quisinostat for the desired time, then lyse the cells using RIPA

buffer supplemented with protease and phosphatase inhibitors.[11]

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.[11]

SDS-PAGE: Denature 20 µg of protein from each sample and separate them by size on a

polyacrylamide gel.[11]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against

target proteins (e.g., acetylated histone H3, p21, cleaved caspase-3) overnight at 4°C.

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Quisinostat's antitumor activity in a mouse model.
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Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor implantation.[1]

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. For

orthotopic models, inject cells into the relevant organ (e.g., brain for glioblastoma).[16]

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and

treatment groups.

Drug Administration: Administer Quisinostat via the desired route (e.g., intraperitoneally or

orally) at the specified dose and schedule (e.g., 5 mg/kg, daily).[1][15] The drug can be

formulated in a vehicle such as 10% hydroxy-propyl-β-cyclodextrin.[1]

Tumor Measurement: Measure tumor volume regularly using calipers.

Endpoint: Continue treatment until the tumors in the control group reach a predetermined

size or for a specified duration. Euthanize the mice and excise the tumors for further analysis

(e.g., pharmacodynamic studies).

Conclusion
Quisinostat dihydrochloride is a potent, second-generation pan-HDAC inhibitor with a well-

characterized mechanism of action and demonstrated preclinical and clinical activity against a

range of cancers. Its ability to induce cell cycle arrest and apoptosis, and its favorable

pharmacokinetic profile, make it a promising agent for further investigation, both as a

monotherapy and in combination with other anticancer agents. The data and protocols

presented in this guide provide a solid foundation for researchers and clinicians working to

advance the therapeutic potential of Quisinostat in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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